molecular formula C6H7F2NO B2421985 2,2-Difluoro-5-azaspiro[2.4]heptan-6-one CAS No. 2229260-15-3

2,2-Difluoro-5-azaspiro[2.4]heptan-6-one

Cat. No. B2421985
CAS RN: 2229260-15-3
M. Wt: 147.125
InChI Key: CKAVUERXUGCVDL-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-azaspiro[2.4]heptan-6-one, also known as DFH or spirocyclic ketone, is a chemical compound that has gained significant attention in scientific research due to its unique structural and chemical properties. This compound is a spirocyclic ketone that contains a nitrogen atom and two fluorine atoms in its structure. The unique structure and properties of DFH make it a valuable compound for various scientific applications, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Angular Spirocyclic Azetidines : 2,2-Difluoro-5-azaspiro[2.4]heptan-6-one derivatives have been used in the synthesis of novel angular azaspiro[3.3]heptanes. These compounds are synthesized efficiently and are useful as building blocks in drug discovery (Guerot et al., 2011).

  • Regioselective Cycloaddition : The compound has been involved in the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its utility in creating structurally diverse molecules through regioselective 1,3-dipolar cycloaddition (Molchanov & Tran, 2013).

  • Amino Acid Analogues Synthesis : 2,2-Difluoro-5-azaspiro[2.4]heptan-6-one derivatives have been used to synthesize novel amino acids, indicating their role in expanding the pool of biochemically relevant compounds for drug design (Radchenko et al., 2010).

Pharmaceutical Research

  • Antibacterial Drug Development : Derivatives of 2,2-Difluoro-5-azaspiro[2.4]heptan-6-one have been designed and synthesized for potent antibacterial activity against respiratory pathogens. These compounds show promise in treating respiratory tract infections (Odagiri et al., 2013).

  • Inhibitor Development : One derivative of this compound has been identified as a selective JAK1 inhibitor, showcasing its potential in therapeutic applications and drug discovery (Chough et al., 2018).

  • Dopamine D3 Receptor Antagonists : A series of compounds derived from 2,2-Difluoro-5-azaspiro[2.4]heptan-6-one have been identified as potent and selective antagonists of the dopamine D3 receptor, indicating their potential in neuropsychiatric disorder treatments (Micheli et al., 2016).

properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)2-5(6)1-4(10)9-3-5/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAVUERXUGCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2229260-15-3
Record name 1,1-difluoro-5-azaspiro[2.4]heptan-6-one
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